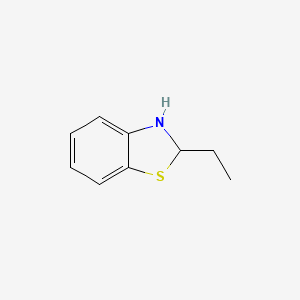

2-Ethyl-2,3-dihydro-1,3-benzothiazole

Description

Properties

CAS No. |

72889-30-6 |

|---|---|

Molecular Formula |

C9H11NS |

Molecular Weight |

165.26 g/mol |

IUPAC Name |

2-ethyl-2,3-dihydro-1,3-benzothiazole |

InChI |

InChI=1S/C9H11NS/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6,9-10H,2H2,1H3 |

InChI Key |

QPDINLYPHRCUTL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Two-Step Condensation and Oxidation Method

The most established and efficient method for preparing this compound involves a two-step process:

Step 1: Condensation Reaction

- React 2-aminothiophenol with an aliphatic aldehyde, specifically propanal (to introduce the ethyl group), in the presence of 4Å molecular sieves.

- The reaction is carried out in dichloromethane at room temperature.

- Molecular sieves are used to remove water formed during condensation, driving the reaction forward.

- The reaction time is typically 1.5 to 2 hours.

- This step yields this compound as the primary product.

Step 2: Optional Oxidation

- If the fully aromatic 2-ethylbenzothiazole is desired, the dihydro compound can be oxidized.

- Pyridinium chlorochromate supported on silica gel is used as the oxidizing agent.

- The oxidation is performed in dichloromethane at room temperature for about 20 to 30 minutes.

- This step converts the dihydro form to the aromatic benzothiazole.

This method is noted for its simplicity, mild reaction conditions, and high yields.

Experimental Details

- Reagents : 2-Aminothiophenol and propanal are commercially available and used as received.

- Solvent : Dichloromethane is purified by standard methods before use.

- Reaction Monitoring : Completion is confirmed by thin-layer chromatography or other analytical techniques.

- Purification : The product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (typically 10% ethyl acetate in hexane).

Reaction Scheme Summary

| Step | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-Aminothiophenol + Propanal, CH2Cl2, 4Å sieves, RT, 1.5-2 h | This compound | ~96 |

| 2 | Oxidation with PCC on silica gel, CH2Cl2, RT, 20-30 min | 2-Ethyl-1,3-benzothiazole (aromatic) | High |

Note: The first step yields the dihydro compound predominantly, which can be isolated or further oxidized depending on the target molecule.

Analysis of Preparation Methods

Advantages

- High Efficiency : The condensation step yields the dihydrobenzothiazole in excellent yield (~96%).

- Mild Conditions : Room temperature reactions avoid harsh conditions, preserving sensitive functional groups.

- Simple Work-Up : Use of molecular sieves and standard chromatographic purification simplifies isolation.

- Versatility : The method is adaptable to various aliphatic aldehydes, allowing synthesis of different 2-alkylbenzothiazoles.

Limitations

- Oxidation Step : Requires careful handling of pyridinium chlorochromate, a toxic oxidant.

- Solvent Use : Dichloromethane is volatile and environmentally hazardous, necessitating proper safety measures.

- Scale-Up Considerations : Molecular sieves and chromatographic purification may pose challenges for industrial-scale synthesis.

Comparative Data Table of Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Starting Materials | 2-Aminothiophenol, Propanal | Commercially available |

| Solvent | Dichloromethane | Purified before use |

| Catalyst/Agent | 4Å Molecular Sieves (condensation), PCC on silica gel (oxidation) | Molecular sieves remove water; PCC is oxidant |

| Reaction Temperature | Room temperature (~25 °C) | Mild conditions |

| Reaction Time (Condensation) | 1.5 - 2 hours | Complete conversion |

| Reaction Time (Oxidation) | 20 - 30 minutes | Rapid oxidation |

| Product Yield (Condensation) | ~96% | High efficiency |

| Product Yield (Oxidation) | High (exact % not specified) | Efficient oxidation |

| Purification Method | Column chromatography (silica gel, 10% ethyl acetate/hexane) | Standard purification technique |

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Halogenated, nitrated, and sulfonated benzothiazole derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "2-Ethyl-2,3-dihydro-1,3-benzothiazole":

Research on Benzothiazole Derivatives

- Anticonvulsant Agents: Research indicates that modifications to the 1,3,4-thiadiazole moiety, which can be linked to benzothiazole structures, have shown good potency as anticonvulsant agents . For instance, one study synthesized quinazolinone derivatives of 1,3,4-thiadiazole and screened them for anticonvulsant activity . Another study found that specific compounds with a benzothiazole hydrophobic domain connected through an amino acetamide linkage exhibited anticonvulsant activity . One such compound, 2-[(6-fluoro-1,3-benzothiazole-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide, demonstrated 100% protection at a low dose in mice, with no toxicity observed at the same dose .

- Anti-Tubercular Compounds: Benzothiazole derivatives are being explored for their potential as anti-tubercular agents .

- Uricosuric Activity: Certain crystalline forms and salts of 3-(3,5-dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole have demonstrated remarkable uricosuric activity, making them potentially useful in treating uric acid conditions in blood and tissues .

Specific Examples and Synthesis

- Synthesis of Dithiobis(2,3-dihydro-1,3-benzothiazole): 2,2'-dithiobis(2,3-dihydro-1,3-benzothiazole) (DDBT) has been studied as a corrosion inhibitor for zinc . The synthetic route involves using dichloromethane as a solvent for extraction and recrystallization using ethanol .

- Synthesis of Benzothiazole Derivatives: The Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes can produce benzothiazole derivatives . Also, the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate leads to the formation of 2-amino-6-thiocyanato benzothiazole .

Pharmaceutical Applications

- Crystal Forms and Salts: Crystalline forms and salts of benzothiazole derivatives can affect pharmacological activity, solubility, bioavailability, and stability . Selecting and producing crystalline forms or salts with high utility is desirable for pharmaceutically useful compounds .

- Medicinal Use: Derivatives of benzothiazoles are useful as a medicine for treating uric acid in blood and tissues and / or for reducing uric acid concentration, and for preventing and / or treating diseases involving uric acid in blood and / or tissues .

- Dosage: Doses of benzothiazole derivatives can range from 0.1 to 1000 mg per day, administered once or several times daily, depending on the condition, age, sex, dosage form, and type of concomitant drug .

Other Related Compounds

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it can inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs and their differences are summarized below:

Key Observations :

- Positional Isomerism : The 1,2- vs. 1,3-benzothiazole cores alter electronic distribution and intermolecular interactions. For example, sulfonyl groups in 1,2-benzothiazole derivatives stabilize crystal lattices via hydrogen bonds .

- Substituent Effects : Ethyl groups enhance lipophilicity, while chlorine atoms (e.g., in 2-(2,6-dichlorophenyl)-1,3-benzothiazole) increase steric bulk and bioactivity .

Challenges :

Physicochemical and Crystallographic Properties

- 2-Ethyl-2,3-dihydro-1,2-benzothiazole-1,1,3-trione: Crystal System: Monoclinic (P21/n) with a = 10.4559 Å, b = 7.5484 Å, c = 12.9408 Å . Hydrogen Bonding: C–H···O interactions create a 3D network; RMS planarity deviation = 0.021 Å .

- 2-(2,6-Dichlorophenyl)-1,3-benzothiazole :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Ethyl-2,3-dihydro-1,3-benzothiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclization reactions of thiol or amine precursors. For example, disulfide derivatives like DDBT (2,2'-dithiobis(2,3-dihydro-1,3-benzothiazole)) are synthesized using ammonium persulfate and ethylenediamine under solvent-free conditions . Optimization includes adjusting stoichiometry, reaction time (e.g., 40 minutes for DDBT synthesis), and purification via recrystallization (ethanol is effective for DDBT) . Solvent selection (e.g., dichloromethane for extraction) and catalyst use (e.g., iodine in DMF for thiazole ring formation) are critical .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Programs like SHELXL and ORTEP-III enable precise determination of bond lengths, angles, and hydrogen bonding (e.g., envelope conformations in dihydrobenzothiazole rings ).

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR identifies functional groups (e.g., C=S stretching in thiazole rings ).

- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Work in fume hoods to prevent inhalation of vapors .

- Emergency measures : For spills, use inert absorbents (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound inhibit metal corrosion, and what experimental methods quantify its efficiency?

- Methodological Answer :

- Mechanism : Adsorbs onto metal surfaces (e.g., Zn in HCl), forming a protective layer via physical and chemical interactions . Efficiency increases with concentration but decreases at higher temperatures .

- Evaluation techniques :

- Gravimetric analysis : Measures weight loss of metal coupons over time .

- Electrochemical methods : Tafel extrapolation and EIS (electrochemical impedance spectroscopy) determine corrosion current density and charge-transfer resistance .

- Surface imaging : SEM reveals surface morphology changes post-inhibition .

Q. What thermodynamic and adsorption models explain the corrosion inhibition behavior of benzothiazole derivatives?

- Methodological Answer :

- Langmuir isotherm : Best fits adsorption data for DDBT, indicating monolayer coverage on metal surfaces .

- Thermodynamic parameters : Calculate ΔG°ads (adsorption free energy) from Arrhenius plots. Negative ΔG°ads values (-20 to -40 kJ/mol) suggest mixed physical/chemical adsorption .

- Activation energy : Higher Ea values in inhibited systems confirm reduced corrosion rates .

Q. How can crystallographic software resolve structural ambiguities in benzothiazole derivatives?

- Methodological Answer :

- SHELX suite : SHELXL refines disordered atoms or twinned crystals via least-squares minimization . For example, hydrogen bonding networks in dihydrobenzothiazole derivatives are validated using SHELXPRO .

- ORTEP-III : Generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for identifying pseudosymmetry in crystal lattices .

- Validation tools : CheckCIF/PLATON identify outliers in bond lengths/angles (e.g., C–S bonds in thiazole rings) .

Q. What strategies address contradictions in reported inhibition efficiencies of benzothiazole-based inhibitors?

- Methodological Answer :

- Control variables : Standardize temperature, concentration, and electrolyte pH across studies .

- Surface pretreatment : Use identical polishing methods (e.g., 600-grit SiC paper) for metal substrates .

- Statistical analysis : Apply ANOVA to compare datasets and identify significant outliers .

Q. How are structure-activity relationships (SAR) developed for benzothiazole derivatives in pharmacological studies?

- Methodological Answer :

- Molecular docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

- In vitro assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

- Modification strategies : Introduce electron-withdrawing groups (e.g., –Cl, –F) to enhance bioavailability and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.